2-{2-methyl-5-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-4-yl}acetic acid
Description
2-{2-Methyl-5-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-4-yl}acetic acid is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a methyl group at position 2, a ketone at position 5, and an acetic acid moiety at position 3. This structure combines aromaticity with polar functional groups, making it a versatile intermediate in pharmaceutical synthesis. The pyrazolo[1,5-a]pyrimidine scaffold is notable for its bioisosteric properties, often mimicking purine bases in medicinal chemistry . The acetic acid group enhances solubility in aqueous media, while the methyl substituent may influence steric interactions in target binding .
Properties
IUPAC Name |
2-(2-methyl-5-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidin-4-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c1-6-4-7-11(5-9(14)15)8(13)2-3-12(7)10-6/h4H,2-3,5H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WADVQDFAXHNQJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2CCC(=O)N(C2=C1)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-methyl-5-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-4-yl}acetic acid typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 4-aminopyrazole with ethyl acetoacetate under acidic conditions to form the pyrazolo[1,5-a]pyrimidine core. Subsequent oxidation and functionalization steps yield the desired acetic acid derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2-{2-methyl-5-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-4-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyrazolo[1,5-a]pyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can introduce alkyl, aryl, or other functional groups.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrazolo[1,5-a]pyrimidine compounds exhibit significant antimicrobial properties. For example:
- Antibacterial Efficacy : Compounds similar to 2-{2-methyl-5-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-4-yl}acetic acid have shown effectiveness against common bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
Anti-inflammatory Properties
Pyrazolo[1,5-a]pyrimidines are also recognized for their anti-inflammatory effects. Studies have demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines and prostaglandins, making them potential candidates for treating inflammatory diseases .
Anticancer Potential
Research has indicated that pyrazolo[1,5-a]pyrimidine derivatives may possess anticancer properties. For instance:
- Cell Proliferation Inhibition : Certain derivatives have been shown to inhibit the proliferation of cancer cell lines such as K562 and MCF-7. This is often achieved through mechanisms such as apoptosis induction and cell cycle arrest .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Case Studies
Mechanism of Action
The mechanism of action of 2-{2-methyl-5-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-4-yl}acetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition can result in cell cycle arrest and apoptosis, making it a potential anticancer agent.
Comparison with Similar Compounds
Core Heterocycle Modifications
- Pyrazolo[1,5-a]pyrimidine vs.
- Pyrazolo[1,5-a]pyrimidine vs. Pyrazolo[1,5-a]pyrazine: Substitution with pyrazine (e.g., 4-[2-(pyrrolidine-1-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl]phenol) adds two nitrogen atoms, enhancing polarity and reducing lipophilicity .
Substituent Variations
- Acetic Acid vs. Ester Derivatives :
Methyl [3-(4-chlorophenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl]acetate (Mol. Weight 331.76) replaces the acetic acid with a methyl ester, increasing lipophilicity (logP) and altering metabolic stability . - Trifluoromethyl Groups :
5-(4-Fluorophenyl)-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (Mol. Weight 341.29) incorporates a trifluoromethyl group, enhancing electronegativity and resistance to oxidative metabolism . - Dione Substitutions :
2-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione (CAS 1155538-89-8) introduces two ketone groups, significantly increasing polarity and hydrogen-bonding capacity compared to the single ketone in the target compound .
Physicochemical Properties
*Inferred from structural analogs; †From ; ‡From ; §From .
Functional and Application Differences
- Pharmaceutical Intermediates : The target compound’s acetic acid group makes it suitable for further derivatization into active pharmaceutical ingredients (APIs), whereas ester derivatives (e.g., ) are often prodrugs .
- Bioactivity : Trifluoromethyl-substituted analogs () exhibit improved binding to hydrophobic enzyme pockets, relevant in kinase inhibition .
- Safety Profiles : Compounds like 2-{pyrazolo[1,5-a]pyridin-3-yl}acetic acid () require stringent handling (protective gear) due to reactive intermediates, a caution likely applicable to the target compound .
Research Findings and Trends
Recent studies highlight the pyrazolo[1,5-a]pyrimidine scaffold’s utility in oncology and anti-inflammatory agents. The target compound’s balance of solubility and steric bulk positions it as a lead for optimizing pharmacokinetics. Ultrasound-assisted synthesis methods () suggest scalable production routes, while halogenated derivatives (e.g., 4-chlorophenyl in ) underscore trends in targeting selective toxicity .
Biological Activity
2-{2-methyl-5-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-4-yl}acetic acid (CAS No. 931346-52-0) is a heterocyclic compound with a molecular formula of C9H11N3O3. Its unique structure positions it as a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities. The presence of the acetic acid moiety enhances its solubility and reactivity, which are critical for biological interactions.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors. Notably, it has been identified as a potential inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.
Anticancer Activity
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant anticancer properties. For instance:
- In vitro studies : The compound demonstrated cytotoxic effects against various cancer cell lines. The IC50 values were reported to be comparable to established chemotherapeutics.
Antimicrobial Properties
The compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | |
| Escherichia coli | 16 µg/mL |
Case Studies
- Case Study on Cancer Cell Lines : A study evaluated the effects of this compound on HeLa cells. The results indicated that the compound induced apoptosis through the activation of caspase pathways.
- Antimicrobial Efficacy : In a separate study focusing on its antimicrobial properties, the compound was tested against a panel of bacterial strains. The results indicated a dose-dependent inhibition of bacterial growth.
Comparative Analysis with Similar Compounds
The biological activities of this compound were compared with other pyrazolo derivatives:
Q & A
Q. What are the common synthetic routes for preparing 2-{2-methyl-5-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-4-yl}acetic acid, and what key reagents are involved?
Methodological Answer: The synthesis typically involves multi-step organic reactions starting from pyrazole or pyrimidine precursors. A general approach includes:
- Step 1: Condensation of pyrazole-4-carboxylate derivatives with β-keto esters under basic conditions (e.g., triethylamine) to form fused pyrazolo-pyrimidine intermediates .
- Step 2: Hydrolysis of ester groups using LiOH or NaOH to generate carboxylic acid derivatives .
- Step 3: Functionalization via alkylation or acylation to introduce the acetic acid moiety .
Key Reagents: Triethylamine (base), LiOH (hydrolysis agent), and methyl 5-amino-1H-pyrazole-4-carboxylate (precursor) .
Q. What spectroscopic and chromatographic techniques are recommended for structural characterization of this compound?
Methodological Answer:
- NMR Spectroscopy: - and -NMR to confirm hydrogen/carbon environments, especially the pyrazolo-pyrimidine core and acetic acid side chain .
- HPLC-MS: To verify purity (>95%) and molecular weight using electrospray ionization (ESI) or MALDI-TOF .
- X-ray Crystallography (if applicable): For resolving tautomeric forms of the pyrazolo-pyrimidine ring .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
Methodological Answer:
- Column Chromatography: Use silica gel with gradient elution (e.g., ethyl acetate/hexane) to separate polar byproducts .
- Recrystallization: Methanol or ethanol as solvents to obtain high-purity crystalline solids .
- TLC Monitoring: Employ UV-active plates with ethyl acetate/hexane (3:7) to track reaction progress .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize side products during synthesis?
Methodological Answer:
Q. How should contradictory biological activity data (e.g., varying IC50_{50}50 values) for pyrazolo-pyrimidine derivatives be analyzed?
Methodological Answer:
- Assay Validation: Compare results across orthogonal assays (e.g., enzyme inhibition vs. cell viability) to confirm target specificity .
- Structural Analysis: Perform SAR studies to correlate substituent effects (e.g., methyl vs. phenyl groups) with activity trends .
- Computational Docking: Use molecular dynamics simulations to assess binding mode variations across assay systems .
Q. What computational methods are suitable for predicting the reactivity of this compound in catalytic reactions?
Methodological Answer:
- Quantum Chemical Calculations: Employ density functional theory (DFT) to model transition states and reaction pathways .
- Reaction Path Search Algorithms: Use tools like GRRM to identify low-energy pathways for cyclization or functionalization .
- Machine Learning: Train models on existing pyrazolo-pyrimidine datasets to predict optimal reaction conditions .
Q. How can researchers differentiate between homogeneous and heterogeneous catalytic mechanisms in functionalization reactions?
Methodological Answer:
- Kinetic Studies: Compare reaction rates under varying catalyst concentrations (zero-order kinetics suggest heterogeneous mechanisms) .
- Leaching Tests: Analyze filtrates via ICP-MS for metal catalyst residues after reaction completion .
- TEM/XPS: Characterize catalyst surfaces pre- and post-reaction to assess structural changes .
Q. What strategies are effective for improving the hydrolytic stability of the acetic acid moiety under physiological conditions?
Methodological Answer:
Q. How can NMR titration experiments be used to study ligand-protein interactions involving this compound?
Methodological Answer:
- -NMR Titration: Monitor chemical shift perturbations (CSPs) of the pyrazolo-pyrimidine protons upon protein addition .
- DOSY Experiments: Measure diffusion coefficients to confirm binding-induced changes in molecular size .
- STD-NMR: Identify epitopes of the compound directly interacting with the protein surface .
Q. What experimental and computational approaches are recommended for elucidating structure-activity relationships (SAR) in derivatives of this compound?
Methodological Answer:
- Parallel Synthesis: Generate a library of derivatives with systematic substitutions (e.g., halogenation at C2 or C5) .
- Free Energy Perturbation (FEP): Calculate relative binding affinities of derivatives using FEP simulations .
- Multivariate Analysis: Apply PCA or PLS regression to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
